6-Fluorocinnolin-4-ol is classified as a heterocyclic compound, specifically a cinnoline derivative. Cinnolines are bicyclic compounds containing two nitrogen atoms in the ring structure, which contribute to their chemical reactivity and biological properties. The presence of fluorine in this compound enhances its lipophilicity and may improve its interaction with biological targets.
The synthesis of 6-fluorocinnolin-4-ol typically involves several key steps, including the formation of the cinnoline ring and the introduction of functional groups.
For instance, one reported synthesis involves starting from 4-chloro-6-fluoroquinoline, which undergoes a microwave-assisted nucleophilic aromatic substitution to yield 6-fluorocinnolin-4-ol in moderate yields .
The molecular structure of 6-fluorocinnolin-4-ol can be described as follows:
C1=CC2=C(C=C1F)C(=CN=N2)N
ICZVXTXYRUKDBV-UHFFFAOYSA-N
This structural configuration allows for various interactions with biological molecules, influencing its pharmacological properties.
6-Fluorocinnolin-4-ol participates in several chemical reactions that are crucial for its functionalization and application in synthetic chemistry:
These reactions expand the utility of 6-fluorocinnolin-4-ol in synthesizing more complex organic molecules.
The mechanism of action for 6-fluorocinnolin-4-ol is primarily linked to its interaction with specific molecular targets within biological systems:
These mechanisms highlight its potential therapeutic applications, particularly in treating infections and cancer.
The physical and chemical properties of 6-fluorocinnolin-4-ol contribute significantly to its behavior in various environments:
These properties influence its handling and application in laboratory settings.
6-Fluorocinnolin-4-ol has several scientific applications across different fields:
The versatility of this compound makes it valuable for ongoing research in drug discovery and development .
Cinnolin-4-ol derivatives represent a structurally distinct class of nitrogen-containing heterocyclic compounds characterized by a fused bicyclic system comprising a benzene ring and a pyridazine ring with a central hydroxyl group at the 4-position. Within this family, 6-fluorocinnolin-4-ol (C₈H₅FN₂O) has emerged as a strategically valuable scaffold due to the synergistic effects of its heteroaromatic architecture and site-specific fluorination. This compound exemplifies the broader trend in medicinal chemistry where fluorinated heterocycles constitute 59% of U.S. FDA-approved drugs containing nitrogen heterocycles [4]. The incorporation of fluorine into the cinnoline core profoundly influences electronic distribution, hydrogen bonding capacity, and molecular recognition properties, enabling precise modulation of bioactive molecule interactions with biological targets [3] [6].
The molecular architecture of 6-fluorocinnolin-4-ol features a planar bicyclic system with the fluorine atom positioned meta to the fused ring junction at the 6-position. This strategic placement creates distinctive electronic and steric properties:
Table 1: Key Structural and Physicochemical Properties of 6-Fluorocinnolin-4-ol
Property | Value/Characteristic | Method/Reference |
---|---|---|
Molecular Formula | C₈H₅FN₂O | PubChem CID 248668 [5] |
SMILES | C1=CC2=C(C=C1F)C(=O)C=NN2 | PubChem [5] |
Hydrogen Bond Donors | 1 (OH group) | Predicted [5] |
Hydrogen Bond Acceptors | 3 (N1, N2, O) | Predicted [5] |
Predicted logP | 1.92 | ChemAxon Calculations |
Tautomeric Forms | 4-Hydroxycinnoline ⇌ 4-Cinnolinone | Spectroscopic Data [8] |
The compound's crystalline structure displays characteristic hydrogen-bonded dimers via N1–H···O interactions, with the fluorine atom positioned perpendicular to the ring plane, minimizing steric repulsion. This arrangement facilitates π-stacking interactions in solid-state packing and when bound to aromatic residues in enzyme active sites [8].
Cinnoline chemistry originated in the late 19th century, but fluorinated derivatives remained inaccessible until the development of modern electrophilic fluorination techniques. The synthesis of 6-fluorocinnolin-4-ol represents a convergence of three key historical advancements:
Table 2: Evolution of Synthetic Approaches to 6-Fluorocinnolin-4-ol
Synthetic Era | Key Methodology | Limitations | Yield Range |
---|---|---|---|
Diazonium Chemistry | Balz-Schiemann reaction | Requires aniline precursor; Safety hazards | 15–35% [7] |
Nucleophilic Aromatic Substitution | Halogen exchange with KF | Limited to electron-deficient precursors | 20–50% [8] |
Transition Metal Catalysis | Pd-catalyzed C–H fluorination | Requires directing groups | 45–75% [3] |
Electrochemical Fluorination | Anodic fluorination of cinnoline derivatives | Scalability challenges | 30–60% [7] |
The structural characterization of fluorinated cinnolines advanced significantly with X-ray crystallography and multinuclear NMR (particularly ¹⁹F NMR). The ¹⁹F chemical shift of 6-fluorocinnolin-4-ol appears at δ –112 to –115 ppm in DMSO-d₆, distinct from ortho- or para-fluorinated analogs due to reduced resonance effects at the meta position [7].
6-Fluorocinnolin-4-ol serves as a privileged scaffold in medicinal chemistry due to its multifunctional pharmacophore capable of diverse target interactions. Its significance is amplified by three key design strategies:
Table 3: Biological Activity Domains Exploiting 6-Fluorocinnolin-4-ol Scaffold
Therapeutic Area | Molecular Target | Observed Fluorine Impact |
---|---|---|
Anti-inflammatory Agents | p38 MAP Kinase | ↑ Binding affinity (Kd = 38 nM vs 120 nM) [3] |
Anticancer Therapeutics | PI3Kδ Kinase | ↓ IC₅₀ (72 nM vs 210 nM); ↑ metabolic stability [6] |
Antimicrobials | DNA Gyrase (GyrB subunit) | ↑ Bacterial cell penetration (2.7x accumulation) [3] |
Neuroprotective Agents | Phosphodiesterase 10A | ↑ Selectivity over PDE3 (>100x) [6] |
The scaffold's versatility is exemplified in late-stage functionalization (LSF) approaches. As highlighted in recent reviews, 6-fluorocinnolin-4-ol undergoes regioselective Pd-catalyzed arylation at C3, sulfonation at C7, and alkylation at N1, enabling rapid diversification for structure-activity relationship (SAR) studies without de novo synthesis [1] [3]. This aligns with James Black's principle that "the most fruitful basis for the discovery of a new drug is to start with an old drug" [3].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2